(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
CAS No.: 898436-80-1
Cat. No.: VC6328151
Molecular Formula: C18H18N2O3S2
Molecular Weight: 374.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898436-80-1 |
|---|---|
| Molecular Formula | C18H18N2O3S2 |
| Molecular Weight | 374.47 |
| IUPAC Name | N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide |
| Standard InChI | InChI=1S/C18H18N2O3S2/c1-13-7-9-14(10-8-13)25(22,23)12-11-17(21)19-18-20(2)15-5-3-4-6-16(15)24-18/h3-10H,11-12H2,1-2H3 |
| Standard InChI Key | DSLLMURSUPELGC-VHEBQXMUSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=CC=CC=C3S2)C |
Introduction
Chemical Identity
-
IUPAC Name: (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
-
Molecular Formula: Not explicitly provided in the search results but deduced from the name.
-
Key Functional Groups:
-
Benzothiazole moiety
-
Tosyl (p-toluenesulfonyl) group
-
Amide linkage
-
The compound features an extended conjugated system due to the benzothiazole and ylidene functionalities, which may contribute to its electronic properties.
Structural Features
The molecule contains:
-
A benzothiazole ring substituted with a methyl group at the 3-position, providing hydrophobic character and potential for π-π stacking interactions.
-
A tosyl group attached to a propanamide backbone, which enhances solubility and may influence biological activity.
-
An (E)-configuration around the ylidene bond, which can affect molecular geometry and binding affinities in biological systems.
Synthesis
While specific synthetic pathways for this exact compound were not detailed in the provided sources, similar compounds are typically synthesized using multi-step protocols involving:
-
Formation of Benzothiazole Core: Starting from o-aminothiophenols and aldehydes or ketones under oxidative conditions.
-
Introduction of Ylidene Functionality: Using condensation reactions with appropriate aldehydes or ketones.
-
Tosylation: Reaction with tosyl chloride in the presence of a base to introduce the tosyl group.
-
Amide Formation: Coupling with an appropriate acid chloride or anhydride.
These steps are often monitored using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS).
Medicinal Chemistry
Compounds containing benzothiazole derivatives are known for diverse biological activities:
-
Antimicrobial: Benzothiazoles often exhibit antibacterial or antifungal properties.
-
Anti-inflammatory: The amide functionality and tosyl group may enhance interactions with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
-
Anticancer: Conjugated systems like this compound may inhibit cell proliferation by interacting with DNA or proteins.
Drug Design
The structural features of this compound make it a candidate for molecular docking studies to predict its binding affinities with various biological targets. For example:
-
Enzyme inhibitors: The tosyl group can mimic sulfonamides, which are known enzyme inhibitors.
-
Protein-ligand interactions: The benzothiazole moiety can engage in hydrogen bonding and hydrophobic interactions.
Characterization Techniques
To confirm the structure and purity of such compounds, the following methods are employed:
-
NMR Spectroscopy:
-
-NMR to identify hydrogen environments.
-
-NMR for carbon skeleton elucidation.
-
-
Mass Spectrometry (MS):
-
To determine molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
To identify functional groups like amides () and sulfonamides ().
-
-
X-Ray Crystallography:
-
To confirm stereochemistry and molecular geometry.
-
Comparison to Related Compounds
| Property | (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide | Related Benzothiazoles |
|---|---|---|
| Functional Groups | Benzothiazole, Tosyl, Amide | Benzothiazole |
| Biological Activity | Potential anti-inflammatory/antimicrobial | Antimicrobial |
| Solubility | Enhanced by tosyl group | Moderate |
| Synthesis Complexity | Multi-step | Variable |
Future Directions
Further research on this compound could include:
-
Biological Screening: Testing for antimicrobial, anti-inflammatory, or anticancer activity.
-
Structure Optimization: Modifying substituents on the benzothiazole ring or tosyl group to enhance activity.
-
Pharmacokinetics Studies: Evaluating solubility, stability, and bioavailability.
By leveraging its structural features, this compound holds promise in drug discovery efforts targeting enzymes or receptors implicated in disease pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume